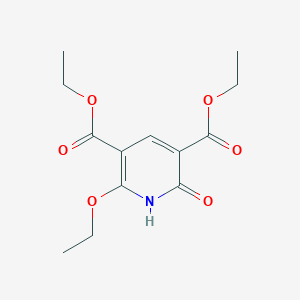

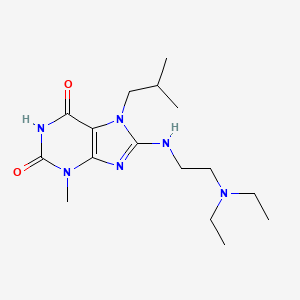

7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as NS309, is a novel small molecule activator of the calcium-activated potassium channel, KCa3.1. It has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound 7-hexyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a subject of interest in the field of heterocyclic chemistry, particularly in the synthesis of complex heterocyclic systems. Research has demonstrated the ability of similar compounds to undergo cascade reactions, leading to the formation of various heterocyclic derivatives. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with related xanthene derivatives in a KOH–H2O–DMF system upon heating results in the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing the compound's utility in constructing penta- and hexacyclic heterocyclic systems (Dotsenko et al., 2012). This research illuminates the compound's relevance in synthesizing condensed sulfur-containing pyridine systems, contributing to the advancement of heterocyclic chemistry.

Anti-inflammatory and Biological Activity

Compounds structurally related to this compound have shown significant anti-inflammatory activity. A series of substituted analogues based on a novel purine ring system have been synthesized and demonstrated to exhibit anti-inflammatory activity in the adjuvant-induced arthritis rat model (AAR). These findings suggest the potential therapeutic applications of such compounds in managing chronic inflammation (Kaminski et al., 1989).

Metal Complex Synthesis

The synthesis and study of mixed ligand-metal complexes involving purine derivatives highlight the compound's potential in coordinating with metal ions. Research involving 1,3,7-trimethylxanthine and similar purine derivatives has led to the development of new mixed ligand metal complexes, indicating the compound's utility in forming solid products characterized by spectroscopic techniques. This work suggests its applicability in synthesizing complexes with potential catalytic, pharmaceutical, or material science applications (Shaker, 2011).

properties

IUPAC Name |

7-hexyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-3-4-5-9-12-24-16-17(23(2)19(27)22-18(16)26)21-20(24)28-13-15(25)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROUQCDTXNJIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)